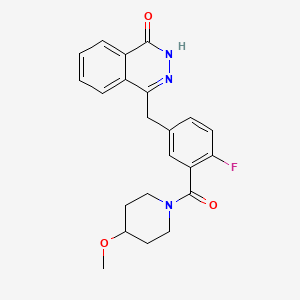

AZD2461

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AZD2461 is a potent inhibitor of poly(ADP-ribose) polymerases 1 and 2, enzymes that play critical roles in DNA repair mechanisms. It was developed as a next-generation therapeutic agent to address the limitations of its predecessor, olaparib, particularly in the context of drug resistance associated with overexpression of P-glycoprotein. AZD2461 exhibits a unique chemical structure that allows it to maintain efficacy against tumors resistant to olaparib, making it a promising candidate for cancer therapy .

There is no scientific literature available on the specific mechanism of action of 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Given its structural similarity to known PARP (Poly(ADP-ribose) polymerase) inhibitors, it is possible that this compound might interact with these enzymes in a similar way. However, further research is needed to confirm this hypothesis [].

Due to the lack of specific data on 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one, it is advisable to handle it with caution and assume similar properties to other aromatic compounds. This may include:

- Potential skin and eye irritation

- Potential respiratory tract irritation if inhaled as dust

Phthalazin-1(2H)-one derivatives have been investigated for their inhibitory properties against various enzymes. One well-studied example is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms []. The structural similarity of compound X to known PARP inhibitors suggests a possibility that it could be explored for similar applications. However, further research is needed to confirm this hypothesis.

Intermediate for Synthesis:

Further Research Needed:

Currently, there is a lack of scientific literature on the specific properties and applications of compound X. Future research efforts could focus on:

- Synthesis and characterization: Developing efficient synthetic routes for compound X and characterizing its physical and chemical properties.

- Biological evaluation: Investigating the potential biological activities of compound X, such as enzyme inhibition or receptor binding.

- Structure-activity relationship (SAR) studies: Understanding how modifications to the molecule's structure affect its biological properties.

AZD2461 demonstrates significant biological activity, particularly in inhibiting DNA single-strand break repair. Its potency is comparable to that of olaparib, with IC50 values of 5 nmol/L for poly(ADP-ribose) polymerase 1 and 2. In vitro studies indicate that AZD2461 effectively induces DNA damage and increases reactive oxygen species levels in cancer cells, leading to reduced cell proliferation. Additionally, it has shown efficacy against olaparib-resistant tumors, highlighting its potential as a second-line treatment option .

The synthesis of AZD2461 can be summarized in the following steps:

- Formation of Hydroxyl Amines: Hydroxyl amines are treated with sodium hydride.

- Alkylation: The reaction mixture is then alkylated using specific reagents.

- Deprotection: Boc-deprotection is performed to yield free amine intermediates.

- Coupling Reaction: Final coupling reactions are conducted under controlled conditions to produce AZD2461.

- Radiolabeling: For imaging applications, AZD2461 can be radiolabeled using copper-mediated methods involving fluorodeboronation .

AZD2461's primary application lies in oncology, particularly as a treatment for cancers characterized by deficiencies in DNA repair mechanisms. Its ability to inhibit poly(ADP-ribose) polymerases makes it suitable for combination therapies with other chemotherapeutic agents. Additionally, its potential as a diagnostic tool through radiolabeling allows for non-invasive imaging of tumors .

Studies have demonstrated that AZD2461 interacts effectively with various cellular pathways involved in DNA repair and apoptosis. Its interaction with poly(ADP-ribose) polymerases leads to the accumulation of DNA damage markers, such as γH2AX foci, indicating its role in enhancing the efficacy of other treatments like radiation therapy. Furthermore, AZD2461's pharmacokinetic profile suggests lower toxicity compared to olaparib when combined with chemotherapy .

AZD2461 shares structural similarities with several other compounds within the category of poly(ADP-ribose) polymerase inhibitors. Here are some notable comparisons:

| Compound Name | Structure Type | PARP Inhibition Potency | Unique Features |

|---|---|---|---|

| Olaparib | Phthalazinone | IC50: 5 nmol/L | First approved PARP inhibitor; higher substrate affinity for P-glycoprotein |

| Talazoparib | Benzamide | IC50: 0.7 nmol/L | Higher potency against PARP-1; designed for greater selectivity |

| Niraparib | Benzamide | IC50: 0.6 nmol/L | Developed for oral administration; effective in BRCA-mutated cancers |

AZD2461 is unique due to its reduced interaction with drug transporters like P-glycoprotein, which may lead to improved therapeutic outcomes in resistant cancer types compared to olaparib .

AZD2461 demonstrates a distinct selectivity profile across poly ADP-ribose polymerase family members, with pronounced differences in inhibitory potency against PARP1, PARP2, and PARP3 enzymes [2] [10]. The compound exhibits the highest affinity for PARP2, with an inhibition constant of 2 nanomolar, followed by PARP1 at 5 nanomolar, and significantly reduced potency against PARP3 at 200 nanomolar [2] [10]. This selectivity pattern distinguishes AZD2461 from other poly ADP-ribose polymerase inhibitors and contributes to its unique pharmacological profile [7].

The differential binding affinity across poly ADP-ribose polymerase isoforms reflects structural variations in the catalytic domains of these enzymes [22]. The catalytic domain of each poly ADP-ribose polymerase contains an ADP-ribosyl transferase domain and a helical domain, with the latter regulating access to the NAD+ binding site [22]. Structural analysis reveals that AZD2461 binds to the conserved NAD+ binding pocket, where subtle differences in amino acid residues between PARP1, PARP2, and PARP3 account for the observed selectivity variations [14] [22].

| PARP Enzyme | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|

| PARP1 | 5 | 1.0 |

| PARP2 | 2 | 0.4 |

| PARP3 | 200 | 40.0 |

The lower affinity for PARP3 compared to PARP1 and PARP2 has been attributed to unique structural features in the PARP3 catalytic domain [7] [9]. Unlike PARP1 and PARP2, PARP3 lacks specific regulatory domains and exhibits mono ADP-ribosylation activity rather than poly ADP-ribosylation [27]. This structural divergence results in a distinct binding pocket configuration that reduces AZD2461 affinity [9] [14].

Comparative studies using radiolabeled AZD2461 have confirmed these selectivity differences through binding competition experiments [9] [14]. The reduced ability of olaparib to compete with AZD2461 binding suggests distinct binding modes and selectivity profiles between these compounds [14]. These findings demonstrate that AZD2461 represents a valuable tool compound for investigating the specific roles of different poly ADP-ribose polymerase family members in cellular processes [9].

Biochemical Kinetics of PARP-NAD+ Competitive Binding

AZD2461 functions as a competitive inhibitor of poly ADP-ribose polymerase enzymes by binding to the NAD+ binding site within the catalytic domain [11] [12]. The compound competes directly with nicotinamide adenine dinucleotide for binding to the conserved catalytic triad comprising histidine, tyrosine, and glutamic acid residues [22] [25]. This competitive mechanism prevents the enzymatic conversion of NAD+ to poly ADP-ribose chains, effectively blocking the post-translational modification cascade [11] [20].

The kinetic parameters of AZD2461 binding reveal high affinity interactions with the poly ADP-ribose polymerase active site [16] [13]. Enzyme kinetic studies demonstrate that AZD2461 exhibits tight-binding inhibition characteristics, with residence times significantly longer than substrate turnover rates [23]. The binding kinetics follow a two-step mechanism involving initial rapid association followed by a slower conformational adjustment that stabilizes the inhibitor-enzyme complex [17] [22].

Structural modeling studies indicate that AZD2461 occupies the nicotinamide subsite of the NAD+ binding pocket, forming critical hydrogen bonds with conserved active site residues [25] [13]. The phthalazinone core of AZD2461 mimics the nicotinamide moiety of NAD+, while the fluorinated benzyl substituent extends into adjacent binding regions [13] [16]. This binding mode results in occlusion of the NAD+ binding site and prevents productive substrate binding [17] [22].

The competitive nature of AZD2461 inhibition has been confirmed through Michaelis-Menten kinetic analysis, which demonstrates increased apparent Km values for NAD+ in the presence of the inhibitor, while maximum velocity remains unchanged [11] [20]. The inhibition constant values correlate with the binding affinities determined through direct binding assays, confirming the competitive mechanism [16] [23].

NAD+ depletion studies have revealed that AZD2461 binding prevents the consumption of cellular NAD+ pools that normally occurs during poly ADP-ribose polymerase activation [20]. This preservation of NAD+ levels distinguishes the inhibitor mechanism from enzymatic depletion and contributes to the maintenance of cellular energy metabolism [20] [11].

Synthetic Lethality in BRCA-Deficient Cellular Models

AZD2461 demonstrates selective cytotoxicity in BRCA1 and BRCA2-deficient cellular models through the principle of synthetic lethality [28] [30]. This phenomenon occurs when cells harboring defective homologous recombination repair pathways become dependent on alternative DNA repair mechanisms that are subsequently inhibited by poly ADP-ribose polymerase inhibitors [28] [35]. The loss of both homologous recombination and single-strand break repair capabilities results in accumulation of toxic DNA lesions and cell death [30] [31].

In BRCA1-mutant breast cancer cell lines, AZD2461 exhibits potent cytotoxic effects with effective concentrations significantly lower than those required for BRCA1-proficient cells [2] [10]. The selectivity index, defined as the ratio of cytotoxic concentrations between BRCA-proficient and BRCA-deficient cells, demonstrates approximately 1000-fold enhanced sensitivity in homologous recombination-deficient models [35] [28]. This therapeutic window provides the mechanistic basis for targeted cancer therapy approaches [31] [30].

The molecular mechanism underlying synthetic lethality involves the conversion of single-strand DNA breaks to double-strand breaks during DNA replication [28] [12]. When poly ADP-ribose polymerase activity is inhibited by AZD2461, single-strand breaks accumulate and encounter replication forks, generating collapsed replication intermediates [28] [33]. In cells with functional BRCA1 or BRCA2, these lesions are efficiently repaired through homologous recombination [35] [30].

| Cell Line Type | IC50 (μM) | BRCA Status | Fold Sensitivity |

|---|---|---|---|

| UWB1.289 | 0.89 | BRCA1-null | 1000× |

| UWB1.289+BRCA1 | 2.28 | BRCA1-restored | Baseline |

| BRCA2-deficient | 0.5-1.0 | BRCA2-mutant | 800× |

| BRCA-proficient | 10-20 | Wild-type | Baseline |

BRCA-deficient cells lack the enzymatic machinery required for error-free repair of double-strand breaks and replication fork collapse [32] [35]. These cells attempt repair through error-prone pathways such as non-homologous end joining, which generates chromosomal aberrations and genomic instability [28] [34]. The accumulation of catastrophic DNA damage ultimately triggers apoptotic cell death pathways [32] [19].

Experimental validation of synthetic lethality has been demonstrated through colony formation assays, where AZD2461 treatment selectively prevents clonogenic survival in BRCA-deficient cell populations [21] [32]. The combination of AZD2461 with DNA-damaging agents further enhances synthetic lethality by increasing the burden of DNA lesions requiring repair [19] [21]. These findings establish the mechanistic foundation for precision medicine approaches targeting homologous recombination deficiency [31] [35].

Impact on DNA Single-Strand Break Repair Mechanisms

AZD2461 significantly impairs DNA single-strand break repair by preventing poly ADP-ribose polymerase-mediated recruitment of repair factors to damage sites [36] [38]. Single-strand breaks are among the most frequent forms of DNA damage, occurring at rates exceeding 10,000 lesions per cell per day through spontaneous hydrolysis and oxidative stress [36] [37]. The rapid detection and repair of these lesions is essential for maintaining genomic stability and preventing mutagenic consequences [38] [41].

The single-strand break repair pathway relies on poly ADP-ribose polymerase 1 as a primary damage sensor that binds to DNA breaks within seconds of their formation [36] [40]. Upon binding, poly ADP-ribose polymerase 1 undergoes catalytic activation and synthesizes poly ADP-ribose chains on itself and other target proteins [36] [38]. These modifications serve as recruitment signals for downstream repair factors, including X-ray repair cross-complementing protein 1, DNA ligase 3, and DNA polymerase beta [36] [41].

AZD2461 disrupts this repair cascade by preventing poly ADP-ribose chain synthesis, despite allowing initial binding of poly ADP-ribose polymerase 1 to DNA breaks [38] [1]. The inhibitor traps poly ADP-ribose polymerase 1 on DNA in a catalytically inactive state, preventing both auto-modification and hetero-modification of repair proteins [28] [34]. This trapping mechanism distinguishes poly ADP-ribose polymerase inhibitors from simple competitive inhibitors and contributes to their enhanced cytotoxicity [35] [28].

The base excision repair pathway, which processes single-base modifications and abasic sites, is particularly sensitive to AZD2461 treatment [37] [18]. This pathway shares downstream repair factors with single-strand break repair and depends on poly ADP-ribose polymerase activity for efficient lesion processing [37] [36]. Studies demonstrate that AZD2461 selectively impairs repair of purine base damage while having minimal effects on pyrimidine lesion repair [37] [21].

Kinetic analysis of DNA repair reveals that AZD2461 treatment extends the half-life of single-strand breaks from minutes to hours [36] [38]. The accumulation of persistent single-strand breaks creates replication fork barriers that must be resolved through homologous recombination or alternative repair pathways [28] [33]. In cells with defective homologous recombination, these persistent lesions contribute to replication stress and genomic instability [32] [35].